1-Hydroxypyrene

Description

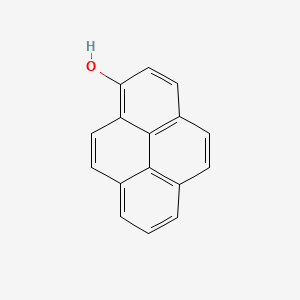

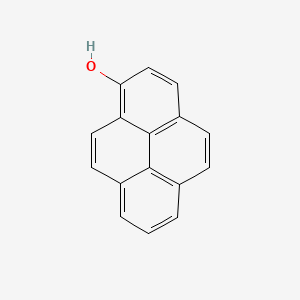

Structure

3D Structure

Properties

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxypyrene: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxypyrene, a key biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). The document details its chemical structure, physicochemical properties, metabolic pathways, and toxicological significance. Furthermore, it offers detailed experimental protocols for its synthesis and analysis in biological matrices, aiming to equip researchers and professionals in drug development and environmental health with essential information for their work.

Chemical Identity and Properties

This compound, with the IUPAC name pyren-1-ol, is a phenolic metabolite of pyrene.[1][2] Its chemical structure consists of a pyrene backbone with a hydroxyl group at the C1 position.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₀O | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| CAS Number | 5315-79-7 | [1] |

| IUPAC Name | pyren-1-ol | [1] |

| Synonyms | 1-Pyrenol, 3-Hydroxypyrene | [1] |

| Appearance | Pale yellow to light brown solid | [3] |

| Melting Point | 179-182 °C | [4] |

| Solubility | Soluble in DMSO (50 mg/mL) | [5] |

| ¹H NMR | Available, see spectral databases | [6] |

| ¹³C NMR | Available, see spectral databases | [7] |

| Mass Spectrometry | Major peaks at m/z 218 and 189 (GC-MS) | [7] |

| IR Spectroscopy | KBr wafer | [7] |

Metabolic Pathway and Toxicological Significance

This compound is the primary urinary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH) found in the environment from sources such as incomplete combustion of organic materials, vehicle exhaust, and tobacco smoke. The metabolism of pyrene to this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1.[8] Following its formation, this compound is conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[9]

Due to its prevalence as a metabolite of a ubiquitous PAH, urinary this compound is widely used as a reliable short-term biomarker for assessing human exposure to PAHs from both occupational and environmental sources.[7][8] Elevated levels of this compound in urine have been correlated with exposure to PAH-containing mixtures.[10] While pyrene itself is not considered a potent carcinogen, its presence is indicative of exposure to a mixture of PAHs, many of which are known carcinogens.

Caption: Metabolic conversion of pyrene to this compound and its subsequent conjugation for urinary excretion.

Experimental Protocols

Synthesis of this compound from Pyrene

This protocol describes a two-step synthesis of this compound from pyrene via a Friedel-Crafts acylation followed by saponification.[1]

Step 1: Friedel-Crafts Acylation of Pyrene to form 1-Acetylpyrene

-

In a reaction vessel, dissolve pyrene in dichloromethane.

-

Stir the solution for 5 minutes at room temperature.

-

Add aluminum trichloride to the solution.

-

Slowly add acetyl chloride dropwise while maintaining the reaction temperature below 25 °C.

-

After the reaction is complete, pour the mixture into ice water (0-5 °C).

-

Separate the organic layer, and concentrate it under reduced pressure to obtain the crude intermediate, 1-acetylpyrene.

-

Recrystallize the crude product from ethanol to yield purified 1-acetylpyrene.

Step 2: Saponification of 1-Acetoxypyrene to this compound

Note: This step assumes the conversion of 1-acetylpyrene to 1-acetoxypyrene, which can be achieved through a Baeyer-Villiger oxidation (not detailed here). The protocol below starts from 1-acetoxypyrene.

-

In a reaction flask, dissolve 1-acetoxypyrene in water containing sodium hydroxide.

-

Heat the mixture to 50-60 °C and maintain for approximately 6 hours with stirring.

-

Cool the reaction mixture to 25-35 °C.

-

Slowly add concentrated hydrochloric acid to acidify the solution, which will precipitate the product.

-

Filter the solid precipitate.

-

Wash the filter cake with water.

-

Dry the solid product to obtain this compound.[1]

Analysis of this compound in Urine by HPLC

This protocol outlines a common method for the determination of this compound in urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][11]

1. Sample Preparation and Enzymatic Hydrolysis

-

Collect a 24-hour urine sample in a sterile container.

-

To a 10 mL aliquot of the urine sample, add an internal standard (e.g., 1-hydroxybenz[a]anthracene).

-

Adjust the pH of the urine sample to 5.0 using acetic acid.

-

Add β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolites of this compound.

-

Incubate the mixture at 37 °C overnight.

2. Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the this compound from the cartridge with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the HPLC mobile phase.

3. HPLC Analysis

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water. A typical isocratic mobile phase is water:methanol (12:88 v/v).[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[4]

-

Injection Volume: Inject 20 µL of the reconstituted sample extract.[4]

-

Fluorescence Detection: Set the excitation wavelength to 242 nm and the emission wavelength to 388 nm.

-

Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known concentrations of this compound.

Note on Spectroscopic Analysis: For NMR analysis, deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.[9][12] For IR spectroscopy, the sample can be prepared as a KBr pellet.[7]

This guide provides foundational knowledge and practical methodologies for the study of this compound. Researchers are encouraged to consult the cited literature for further details and specific applications.

References

- 1. CN105732331B - Synthesis method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 2. CN109232189B - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound(5315-79-7) 1H NMR [m.chemicalbook.com]

- 7. This compound | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pjmhsonline.com [pjmhsonline.com]

- 9. eurisotop.com [eurisotop.com]

- 10. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scs.illinois.edu [scs.illinois.edu]

1-Hydroxypyrene: A Technical Guide to its Discovery and Application as a Biomarker for Polycyclic Aromatic Hydrocarbon Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-hydroxypyrene (1-OHP), a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a large class of organic compounds that are byproducts of incomplete combustion of organic materials, and many are known or suspected carcinogens. Accurate assessment of PAH exposure is critical for occupational health, environmental risk assessment, and in the development of drugs that may modulate PAH metabolism. This document details the history of 1-OHP's discovery as a biomarker, its metabolic pathway, quantitative data from various exposure scenarios, and detailed experimental protocols for its analysis.

The Discovery and History of this compound as a Biomarker

The journey of this compound from a simple metabolite to a widely accepted biomarker of PAH exposure began in the mid-1980s. The foundational work by Jongeneelen and his colleagues was pivotal in establishing its utility in occupational health.

Early Investigations: The concept of using metabolites of PAHs as biomarkers was driven by the need for a more direct measure of internal dose than what could be inferred from external environmental monitoring. In 1985, Jongeneelen et al. first proposed urinary this compound as a biological indicator of occupational exposure to PAHs.[1][2][3] Their initial studies focused on workers exposed to coal tar, demonstrating a correlation between the intensity of exposure and the concentration of this compound in urine.

Validation and Widespread Adoption: Subsequent research throughout the late 1980s and 1990s solidified the role of this compound as a robust biomarker. Studies in various occupational settings, including coke ovens, aluminum smelters, and creosote-impregnated wood treatment facilities, consistently showed a strong association between airborne PAH levels and urinary this compound concentrations.[1][4] The choice of this compound was strategic for several reasons:

-

Abundance of Parent Compound: Pyrene is one of the most abundant PAHs in many environmental and occupational settings.[1]

-

Major Metabolite: this compound is the principal metabolite of pyrene, accounting for a significant portion of its excretion.[5]

-

Ease of Detection: The fluorescent properties of this compound allow for sensitive and specific detection using high-performance liquid chromatography (HPLC) with fluorescence detection.

By the early 2000s, urinary this compound was a well-established and widely used biomarker in occupational and environmental health studies globally.[4][6]

Metabolic Pathway of Pyrene to this compound

The biotransformation of pyrene to this compound and its subsequent conjugates is a multi-step process primarily occurring in the liver. This pathway involves Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The initial oxidation of pyrene is catalyzed by cytochrome P450 (CYP) enzymes. Several CYP isozymes, including CYP1A1 and CYP1B1, are involved in the hydroxylation of pyrene to form this compound.[7][8][9][10]

Phase II Metabolism: Following its formation, this compound undergoes conjugation with hydrophilic molecules to facilitate its excretion from the body. The primary conjugation reactions involve:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to this compound, forming this compound glucuronide. This is the major conjugate found in urine.[11]

-

Sulfation: Sulfotransferases (SULTs) can also conjugate this compound with a sulfate group.

The conjugated forms are more water-soluble and are readily excreted in the urine. For biomonitoring purposes, urine samples are typically treated with β-glucuronidase and arylsulfatase to hydrolyze the conjugates back to free this compound before analysis.[5]

Quantitative Data on Urinary this compound Levels

The concentration of this compound in urine is a reliable indicator of recent PAH exposure. The following tables summarize typical ranges of urinary this compound levels across various populations and exposure scenarios. Concentrations are often adjusted for creatinine to account for variations in urine dilution.

Table 1: Urinary this compound Levels in Non-Occupationally Exposed Populations

| Population | Smoking Status | Mean/Median Concentration (µg/g creatinine) | Reference(s) |

| Adults | Non-smokers | 0.02 - 0.24 | [12][13] |

| Adults | Smokers | 0.13 - 0.96 | [13][14][15] |

| Children | Non-exposed | 0.02 - 0.42 | [16][17][18] |

| Children | Exposed to Environmental Tobacco Smoke | 0.06 - 0.61 | [16][18] |

Table 2: Urinary this compound Levels in Occupationally Exposed Populations

| Industry/Occupation | Exposure Level | Mean/Median Concentration (µg/g creatinine) | Reference(s) |

| Coke Oven Workers | High | 1.07 - 3.21 | [17][19] |

| Aluminum Smelter Workers | High | ~4.9 (estimated equivalent to OEL) | [12] |

| Rubber Smoke Sheet Factory Workers | High | 0.76 - 1.06 | [14] |

| Korean Adults (Various Occupations) | Varied | Not specified, used for comparison | [20][21] |

| Boilermakers | Exposed to residual oil fly ash | Significant increase post-shift in non-smokers | [22] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is crucial for its use as a biomarker. The most common analytical methods are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of Urinary this compound by HPLC-FLD

This method is widely used due to its sensitivity and specificity for fluorescent compounds like this compound.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

-

Enzymatic Hydrolysis:

-

To a 1-5 mL aliquot of urine, add an internal standard (e.g., this compound-d9).

-

Add acetate buffer (pH 5.0) to the sample.

-

Add a solution of β-glucuronidase/arylsulfatase (from Helix pomatia).

-

Incubate the mixture at 37°C for at least 16 hours (overnight) to deconjugate the this compound metabolites.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.

-

Elute the this compound with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase.[23][24]

-

2. HPLC-FLD Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.[25]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 242 nm or 346 nm.

-

Emission Wavelength: 388 nm.[26]

-

3. Quantification

-

Generate a calibration curve using this compound standards of known concentrations.

-

Quantify the this compound in the samples by comparing their peak areas to the calibration curve, correcting for the recovery of the internal standard.

-

Normalize the results to the urinary creatinine concentration, which should be determined separately using a colorimetric assay (e.g., Jaffe reaction).

Protocol 2: Analysis of Urinary this compound by GC-MS

GC-MS offers high specificity and can be used as a confirmatory method. This method requires derivatization of the analyte to make it volatile.

1. Sample Preparation (Hydrolysis, Extraction, and Derivatization)

-

Enzymatic Hydrolysis and Liquid-Liquid Extraction:

-

Derivatization:

-

Evaporate the solvent to a small volume.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to convert the hydroxyl group of this compound to a more volatile silyl ether.[27]

-

Heat the mixture to complete the reaction.

-

2. GC-MS Analysis

-

Gas Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Injection Mode: Splitless injection.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electron impact (EI) ionization.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of the derivatized this compound.

-

3. Quantification

-

Use a deuterated internal standard (e.g., this compound-d9) added at the beginning of the sample preparation.

-

Create a calibration curve using derivatized this compound standards.

-

Quantify the analyte based on the ratio of the peak area of the analyte to the internal standard.

-

Normalize the results to urinary creatinine.

Alternative and Emerging Analytical Techniques

While HPLC-FLD and GC-MS are the most established methods, other techniques are also being developed and utilized:

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the rapid screening of this compound glucuronide.[22][29][30] These assays offer high throughput and are suitable for large-scale biomonitoring studies, though they may have different specificity compared to chromatographic methods.

-

Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS): This high-throughput method allows for the direct analysis of the glucuronide conjugate of this compound in urine with minimal sample preparation, avoiding the enzymatic hydrolysis step.[31]

Conclusion

This compound has proven to be an invaluable biomarker for assessing human exposure to PAHs. Its discovery and subsequent validation have provided researchers and clinicians with a reliable tool for occupational and environmental health monitoring. The well-established analytical methods, particularly HPLC-FLD, allow for the sensitive and accurate quantification of this biomarker. As analytical technologies continue to advance, the use of this compound in large-scale epidemiological studies and its application in understanding the risks associated with PAH exposure will undoubtedly expand. This technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benchmark guideline for urinary this compound as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. worldscientific.com [worldscientific.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Identification of this compound glucuronide as a major pyrene metabolite in human urine by synchronous fluorescence spectroscopy and gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pjmhsonline.com [pjmhsonline.com]

- 14. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. Urinary this compound as a biomarker of PAH exposure in 3-year-old Ukrainian children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Urinary this compound as a Biomarker of PAH Exposure in 3-Year-Old Ukrainian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exposure to Environmental Tobacco Smoke and Urinary 1‐Hydroxypyrene Levels in Preschool Children - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Urinary this compound in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]

- 20. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary this compound, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data [aoemj.org]

- 21. Occupational exposure to polycyclic aromatic hydrocarbons in Korean adults: evaluation of urinary this compound, 2-naphthol, 1-hydroxyphenanthrene, and 2-hydroxyfluorene using Second Korean National Environmental Health Survey data - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The development of rapid immunoassays for the urinary analysis of this compound glucuronide facilitate both laboratory and on-site polycyclic aromatic hydrocarbon biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. thaiscience.info [thaiscience.info]

- 25. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. bioventix.com [bioventix.com]

- 30. An enzyme-linked immunosorbent assay for detection of pyrene and related polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

The Synthesis of 1-Hydroxypyrene from Pyrene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 1-hydroxypyrene from pyrene. It is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and materials science who require a detailed understanding of the chemical and biological routes to this important pyrene metabolite. This document outlines key chemical synthesis methodologies, including the multi-step conversion of pyrene via acylation and oxidation, and explores the biotransformation of pyrene by microbial and mammalian systems. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for cited methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and concise understanding of the processes involved.

Introduction

Pyrene, a four-ring polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials and a ubiquitous environmental pollutant. Its metabolism in biological systems is of significant interest to toxicologists and environmental scientists as the resulting hydroxylated metabolites can serve as biomarkers for PAH exposure.[1][2][3] this compound is the major metabolite of pyrene and its presence in urine is a widely used indicator of human exposure to PAHs.[1][2][3] Beyond its role as a biomarker, this compound is also a valuable chemical intermediate in the synthesis of more complex molecules, including novel OLED luminescent materials and other advanced materials.[4]

This guide details the primary methods for the synthesis of this compound, covering both traditional organic chemistry approaches and biotechnological methods that leverage enzymatic catalysis. The aim is to provide a detailed and practical resource for researchers to select and implement the most suitable synthesis strategy for their specific application.

Chemical Synthesis of this compound

The chemical synthesis of this compound from pyrene typically involves a multi-step process. A common and effective route is the Friedel-Crafts acylation of pyrene, followed by a Baeyer-Villiger oxidation and subsequent saponification.[5] An alternative chemical pathway involves the Baeyer-Villiger oxidation of pyrene-1-carboxaldehyde.[6]

Synthesis via Friedel-Crafts Acylation, Baeyer-Villiger Oxidation, and Saponification

This three-step synthesis is a widely cited method for the preparation of this compound.[5] The overall pathway is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109232189B - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 5. CN105732331B - Synthesis method of this compound and intermediate thereof - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

mechanism of 1-Hydroxypyrene formation in the body

An In-depth Technical Guide to the Formation of 1-Hydroxypyrene in the Body

Introduction

Pyrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic substances.[1][2] While not carcinogenic itself, its metabolite, this compound (1-OHP), serves as a crucial biomarker for assessing human exposure to PAHs.[2][3][4] Pyrene constitutes a significant fraction (2-10%) of environmental PAH mixtures, and 1-OHP is the primary metabolite formed in the body.[5] Understanding the mechanism of its formation is vital for researchers in toxicology, environmental health, and drug development for accurately interpreting biomonitoring data and assessing health risks associated with PAH exposure. This guide provides a detailed overview of the core metabolic pathways, enzymes, influencing factors, and experimental protocols related to this compound formation.

Core Mechanism of this compound Formation

The biotransformation of pyrene into this compound is a Phase I metabolic reaction, primarily an oxidation process.[6] This hydroxylation is catalyzed by the cytochrome P450 (CYP) mixed-function oxygenase system, a superfamily of enzymes central to xenobiotic metabolism.[7][8][9] The process involves the mono-oxygenation of the pyrene molecule, leading to the formation of an arene oxide intermediate, which can then rearrange to form the more stable hydroxylated metabolite, this compound.[4]

Following its formation, 1-OHP undergoes Phase II metabolism, where it is conjugated with glucuronic acid or sulfate to form this compound-glucuronide (1-OHP-G) and sulfate conjugates.[2][5][10] These conjugation reactions increase the water solubility of the metabolite, facilitating its excretion from the body, primarily in urine.[2][5] 1-OHP-G is often the most abundant metabolite found in urine, accounting for 80-100% of the total pyrene metabolites.[10]

Key Enzymes in Pyrene Metabolism

Several isoforms of the cytochrome P450 enzyme system are capable of oxidizing pyrene, with varying efficiencies. The primary enzymes identified as key contributors to this compound formation are CYP1A1, CYP1B1, and CYP2A13.[7][11][12]

-

CYP1A1 and CYP1B1 : These enzymes are well-established catalysts in the metabolism of PAHs.[7][13] Studies using human recombinant CYPs have shown that CYP1A1 and CYP1B1 are major contributors to the formation of PAH metabolites.[7][13]

-

CYP2A13 : This enzyme, found predominantly in the human respiratory tract, has demonstrated high efficiency in oxidizing pyrene to 1-OHP.[11] Its kinetic performance is comparable to that of CYP1A1.[11]

The efficiency of these enzymes in converting pyrene to this compound can be quantified by their kinetic parameters, as detailed in the table below.

Data Presentation: Kinetic Parameters of Human P450 Enzymes in this compound Formation

| Enzyme | k_cat (nmol/min/nmol P450) | K_m (µM) | Turnover Number (nmol/min/nmol P450) |

| CYP2A13 | 2.0 ± 0.1 | 1.2 ± 0.3 | 2.6 ± 0.2 |

| CYP1A1 * | 2.1 ± 0.1 | 1.7 ± 0.5 | Not Reported |

| CYP1B1 | Not Reported | Not Reported | 1.9 ± 0.3 |

| CYP3A4 | Not Reported | Not Reported | 1.1 ± 0.3 |

| CYP1A2 | Not Reported | Not Reported | 0.57 ± 0.08 |

| CYP2A6 | Not Reported | Not Reported | 0.41 ± 0.11 |

| CYP2C9 | Not Reported | Not Reported | 0.21 ± 0.03 |

| Data for CYP1A1 was obtained using an enzyme expressed in a baculovirus system. | |||

| (Source: Data compiled from studies on recombinant human P450 enzymes.[11]) |

Further Metabolism of this compound

This compound is not an end-stage metabolite. It can be further oxidized by P450 enzymes, such as CYP2A13, to form dihydroxypyrenes (di-OHP), including 1,6-di-OHP and 1,8-di-OHP.[6][11][12] These diols can subsequently be oxidized to form pyrene-1,6-quinone and pyrene-1,8-quinone.[6]

References

- 1. This compound–A Biochemical Marker for PAH Pollution Assessment of Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. A rapid and simple method for the analysis of this compound glucuronide: a potential biomarker for polycyclic aromatic hydrocarbon exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of pyrene, this compound, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cytochrome P450 in 1-Hydroxypyrene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypyrene (1-OHP) is a primary metabolite of pyrene, a common polycyclic aromatic hydrocarbon (PAH) found in the environment as a product of incomplete combustion of organic materials. The urinary concentration of 1-OHP is a widely accepted biomarker for assessing human exposure to PAHs. The metabolic conversion of pyrene to 1-OHP and its subsequent biotransformation are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved, their kinetic parameters, and the regulatory mechanisms governing their expression is critical for accurately interpreting biomonitoring data, assessing individual susceptibility to PAH-induced toxicity, and for the development of drugs that may interact with these metabolic pathways. This technical guide provides an in-depth overview of the role of cytochrome P450 in this compound metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways.

Cytochrome P450 Enzymes in this compound Metabolism

The metabolism of pyrene to this compound is a phase I detoxification reaction catalyzed by several human CYP enzymes. The principal isoforms involved in this initial hydroxylation step are CYP1A1, CYP1B1, and CYP1A2.[1] Furthermore, CYP2A13 has been identified as a key enzyme in the oxidation of pyrene to 1-OHP.[2][3][4]

Following its formation, this compound can undergo further oxidation to form dihydroxypyrenes, such as 1,6-dihydroxypyrene and 1,8-dihydroxypyrene.[2][3] CYP2A13 has been shown to be particularly efficient in this secondary oxidation step.[2][3][4] These dihydroxylated metabolites can then be further metabolized to pyrene-quinones.

Metabolic Pathways

The metabolic pathway of pyrene initiated by cytochrome P450 enzymes involves a series of oxidative reactions. The initial and rate-limiting step is the monooxygenation of pyrene to this compound. Subsequently, this compound can be further oxidized to dihydroxypyrenes. These reactions are crucial for the detoxification and eventual excretion of pyrene from the body.

Quantitative Analysis of Enzyme Kinetics

The efficiency of different CYP isoforms in metabolizing pyrene and this compound can be compared using kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km). The following tables summarize the available quantitative data for the key human CYP enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters for the Formation of this compound from Pyrene

| CYP Isoform | Km (µM) | kcat (nmol/min/nmol P450) | Turnover Number (nmol/min/nmol P450) | Reference |

| CYP1A1 | - | - | - | |

| CYP1A2 | - | - | 0.57 ± 0.08 | [2] |

| CYP1B1 | - | - | 1.9 ± 0.3 | [2] |

| CYP2A6 | - | - | 0.41 ± 0.11 | [2] |

| CYP2A13 | 1.2 ± 0.3 | 2.0 ± 0.1 | 2.6 ± 0.2 | [2] |

| CYP2C9 | - | - | 0.21 ± 0.03 | [2] |

| CYP3A4 | - | - | 1.1 ± 0.3 | [2] |

Table 2: Kinetic Parameters for the Metabolism of this compound

| CYP Isoform | Metabolite(s) | Km (µM) | kcat (nmol/min/nmol P450) | Reference |

| CYP2A13 | 1,6- and 1,8-dihydroxypyrene | - | - | [2] |

Note: Detailed kinetic parameters for the further metabolism of this compound are limited in the available literature.

Regulatory Mechanisms of CYP Expression

The expression of CYP enzymes involved in this compound metabolism is tightly regulated by various transcription factors and signaling pathways. This regulation can be influenced by exposure to PAHs themselves, leading to an induction of their own metabolism.

Aryl Hydrocarbon Receptor (AhR) Pathway

The expression of CYP1A1 and CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] PAHs, including pyrene, can bind to the cytosolic AhR, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, thereby inducing their transcription.

Regulation of CYP2A13

The transcriptional regulation of CYP2A13 is distinct from the AhR pathway and is primarily controlled by transcription factors such as CCAAT/enhancer-binding protein (C/EBP) and Forkhead box protein A2 (FOXA2).[5][6] The expression of CYP2A13 is also subject to epigenetic modulation, including DNA methylation and histone deacetylation.[5] Furthermore, inflammation has been shown to suppress CYP2A13 expression, with proinflammatory cytokines and bacterial endotoxins leading to its downregulation.[7]

Experimental Protocols

In Vitro Metabolism of Pyrene with Recombinant Human CYPs

This protocol describes a typical in vitro experiment to determine the metabolism of pyrene by specific recombinant human cytochrome P450 enzymes.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A1, CYP1B1, CYP1A2, CYP2A13) co-expressed with NADPH-cytochrome P450 reductase

-

Pyrene stock solution (in a suitable solvent like DMSO or acetonitrile)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for quantification)

-

HPLC or LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the potassium phosphate buffer, the recombinant CYP enzyme, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add pyrene solution to the reaction mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes), ensuring gentle agitation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC or LC-MS/MS to identify and quantify the formation of this compound and other metabolites.

HPLC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a general method for the separation and quantification of this compound and its dihydroxylated metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative or positive ESI, depending on the analyte.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard for selective and sensitive quantification. For example, for this compound, a common transition is m/z 217 -> 189.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for each analyte to achieve maximum sensitivity.

Quantification:

-

A calibration curve is generated using standards of known concentrations of this compound, 1,6-dihydroxypyrene, and 1,8-dihydroxypyrene.

-

The concentration of the metabolites in the experimental samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.[8][9][10][11]

Inter-individual Variability and Genetic Polymorphisms

Significant inter-individual differences in the metabolism of pyrene and the urinary excretion of this compound have been observed.[12] This variability can be attributed, in part, to genetic polymorphisms in the CYP genes.[1] For instance, certain single nucleotide polymorphisms (SNPs) in CYP1A1 and CYP1B1 have been associated with altered enzyme activity and, consequently, different levels of this compound in the urine of individuals exposed to PAHs.[1][12][13][14] Individuals carrying specific CYP1A1 genotypes, particularly in combination with null genotypes for glutathione S-transferase M1 (GSTM1), have been shown to excrete higher levels of this compound.[12] Similarly, genetic variants in CYP1B1 have been strongly associated with urinary 1-OHP concentrations.[1] Polymorphisms in the CYP2A13 gene have also been identified and are known to influence its metabolic activity, which could impact both the formation and further metabolism of this compound.[6][15]

Conclusion

The metabolism of this compound is a complex process orchestrated by multiple cytochrome P450 enzymes, with CYP1A1, CYP1B1, CYP1A2, and CYP2A13 playing prominent roles. The initial hydroxylation of pyrene to this compound and its subsequent oxidation to dihydroxypyrenes are critical steps in the detoxification of this ubiquitous environmental pollutant. The expression of these key CYP enzymes is regulated by distinct mechanisms, including the AhR signaling pathway for the CYP1 family and a combination of transcription factors and epigenetic modifications for CYP2A13. Genetic polymorphisms in these CYP genes contribute to the significant inter-individual variability observed in PAH metabolism. A thorough understanding of these enzymatic and regulatory processes, facilitated by robust experimental protocols, is essential for the accurate assessment of PAH exposure, the identification of susceptible populations, and the safe development of new chemical entities. This technical guide provides a foundational resource for professionals engaged in research and development in these critical areas.

References

- 1. The influence of genetic polymorphisms in Ahr, CYP1A1, CYP1A2, CYP1B1, GST M1, GST T1 and UGT1A1 on urine this compound glucuronide concentrations in healthy subjects from Rio Grande do Sul, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of pyrene, this compound, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidation of pyrene, this compound, 1-nitropyrene and 1-acetylpyrene by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of human CYP2A13 expression in the respiratory tract by CCAAT/enhancer binding protein and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of this compound, 1- and 2-hydroxynaphthalene, 3-hydroxybenzo[a]pyrene and 6-hydroxynitropyrene by HPLC-MS/MS in human urine as exposure biomarkers for environmental and occupational surveys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP1A1 and GSTM1 polymorphisms affect urinary this compound levels after PAH exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Influence of genetic polymorphism of CYP1A1 and GSTM1 on the levels of urinary this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of gene polymorphisms of CYP1A1, CYP1B1, EPHX1, NQO1, and NAT2 on urinary 1-nitropyrene metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP2A13 cytochrome P450 family 2 subfamily A member 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

1-Hydroxypyrene and its Glucuronide Conjugate in Urine: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the analysis and interpretation of 1-hydroxypyrene and its glucuronide conjugate in urine as biomarkers of polycyclic aromatic hydrocarbon (PAH) exposure.

This guide provides a comprehensive overview of this compound (1-OHP) and its primary metabolite, this compound glucuronide (1-OHP-G), as key biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of chemicals that are formed during the incomplete burning of coal, oil and gas, garbage, or other organic substances. Exposure to PAHs is a significant concern for human health due to their carcinogenic and mutagenic properties.

Urinary 1-OHP has been extensively used as a reliable short-term biomarker of PAH exposure. Pyrene, a common PAH, is metabolized in the body to this compound, which is then conjugated with glucuronic acid to form the more water-soluble 1-OHP-G for excretion in the urine. The concentration of these compounds in urine correlates with recent PAH exposure, making them valuable tools in occupational health, environmental monitoring, and clinical research.

Quantitative Data on Urinary this compound and this compound Glucuronide

The following tables summarize urinary concentrations of 1-OHP and 1-OHP-G from various studies, highlighting the differences between occupational and environmental exposures, as well as the impact of lifestyle factors such as smoking.

Table 1: Urinary this compound (1-OHP) Concentrations in Various Populations

| Population Group | Exposure Type | Mean/Median Concentration (μg/g creatinine) | Reference |

| Coke Plant Workers (after work week) | Occupational | 2.36 | [1] |

| Coke Plant Workers (before work week) | Occupational | 1.07 | [1] |

| Non-occupationally exposed individuals | Environmental | 0.74 | [1] |

| Rubber smoke sheet factory workers | Occupational | High levels (specific values varied by role) | [2] |

| Control Group (Habitual Smokers >15 cigarettes/day) | Lifestyle | 0.24 ± 0.16 (μmol/mol creatinine) | [2] |

| Control Group (Non-smokers) | Lifestyle | Not-detected to 0.14 (μmol/mol creatinine) | [2] |

| Workers exposed to low airborne PAH (<25 µg/m³) | Occupational | Up to 39 nmol/L | [3] |

| Unexposed control individuals | Environmental | Up to 3.3 nmol/L | [3] |

| Heavy Smokers (>20 cigarettes/day) | Lifestyle | Significantly higher than non-smokers (e.g., 160 ng/L) | [2] |

Table 2: Urinary this compound Glucuronide (1-OHP-G) Concentrations in Relation to Smoking and Diet

| Population Group | Mean Concentration (pmol/mL) | Reference |

| Non-smokers | 0.55 ± 0.05 | [4] |

| All Smokers | 1.04 ± 0.13 | [4] |

| Blond Tobacco Smokers | Significantly higher than non-smokers | [4] |

| Black Tobacco Smokers | Significantly higher than non-smokers | [4] |

| Individuals consuming roasted/grilled meat | Elevated compared to those who had not | [4] |

| Healthy adults in Southern Brazil (high maté consumption) | Median: 2.09 | [5] |

Metabolic Pathway of Pyrene

Pyrene is metabolized in the body in a two-phase process. In Phase I, cytochrome P450 enzymes hydroxylate pyrene to form this compound. In Phase II, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of 1-OHP with glucuronic acid, forming this compound glucuronide, which is then excreted in the urine.[6][7]

References

- 1. Urinary this compound in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]

- 2. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of this compound in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Higher urine 1-hydroxy pyrene glucuronide (1-OHPG) is associated with tobacco smoke exposure and drinking maté in healthy subjects from Rio Grande do Sul, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

Foundational Research on 1-Hydroxypyrene as a Biomarker for Polycyclic Aromatic Hydrocarbon Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 1-hydroxypyrene (1-OHP) as a key biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of chemicals released from the incomplete burning of coal, oil, gas, garbage, tobacco, and other organic substances. Many PAHs are known or suspected carcinogens, making the accurate assessment of exposure critical for occupational health, environmental monitoring, and drug development programs that may involve compounds interacting with similar metabolic pathways.

Introduction to this compound as a Biomarker

This compound is the principal metabolite of pyrene, a non-carcinogenic PAH that is ubiquitously present in PAH mixtures. Due to its consistent presence in various environmental and occupational settings, urinary 1-OHP has been widely adopted as an indirect biomarker for exposure to the entire suite of PAHs. The measurement of 1-OHP in urine offers a non-invasive method to assess the internal dose of PAHs, reflecting exposure from multiple routes, including inhalation, ingestion, and dermal contact.

Advantages of using 1-OHP as a biomarker include:

-

Non-invasive sampling: Urine collection is simple and can be performed frequently.

-

Integrated exposure assessment: Urinary 1-OHP levels reflect the total internal dose from all exposure routes over a recent period. The biological half-life of 1-OHP in urine is approximately 18 to 20 hours, representing cumulative PAH exposure over the last 24 hours.[1]

-

Well-established analytical methods: Robust and sensitive methods for 1-OHP quantification are widely available.

Limitations to consider:

-

Indirect measure: 1-OHP is a biomarker for pyrene, not directly for carcinogenic PAHs. The proportion of pyrene in different PAH mixtures can vary, which may affect the interpretation of results.

-

Influence of confounding factors: Smoking is a significant source of PAH exposure and can elevate urinary 1-OHP levels.[2][3][4] Diet, particularly the consumption of grilled or smoked foods, can also contribute to background levels.

Metabolism of Pyrene to this compound

The biotransformation of pyrene to 1-OHP is a critical process in its detoxification and excretion. This metabolic pathway is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

Upon entering the body, pyrene undergoes Phase I metabolism, where CYP enzymes, predominantly CYP1A1 and CYP1B1, hydroxylate it to form this compound. Subsequently, in Phase II metabolism, 1-OHP is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs) to form more water-soluble compounds, 1-OHP-glucuronide and 1-OHP-sulfate, which are then readily excreted in the urine.

Quantitative Data on Urinary this compound Levels

Urinary 1-OHP concentrations can vary significantly depending on occupational and environmental exposures, as well as lifestyle factors such as smoking. The following tables summarize typical ranges of urinary 1-OHP found in various populations.

Table 1: Urinary this compound Levels in Non-Occupationally Exposed Populations

| Population | Smoking Status | Mean/Geometric Mean (µg/g creatinine) | 95th Percentile (µmol/mol creatinine) | Reference |

| General Population | Non-Smokers | 0.07 (Geometric Mean) | 0.24 | [5] |

| General Population | Smokers | 0.12 (Geometric Mean) | 0.76 | [5] |

| Control Group (Silesia, Poland) | - | 0.74 | - | [6] |

| Non-Smokers (Cigarette Study) | Non-Smokers | 0.13 ± 0.02 (ng/mL) | - | [3] |

| Light Smokers (Cigarette Study) | Light Smokers | 0.32 ± 0.06 (ng/mL) | - | [3] |

| Heavy Smokers (Cigarette Study) | Heavy Smokers | 0.96 ± 0.15 (ng/mL) | - | [3] |

| Control Group (Rubber Wood Workers Study) | Non-Smokers | Not-detected to 0.14 (µmol/mol creatinine) | - | [7] |

| Control Group (Rubber Wood Workers Study) | Smokers (>15 cigarettes/day) | 0.24 ± 0.16 (µmol/mol creatinine) | - | [7] |

Table 2: Urinary this compound Levels in Occupationally Exposed Populations

| Industry/Occupation | Smoking Status | Pre-Shift (µg/g creatinine) | Post-Shift (µg/g creatinine) | Reference |

| Coke Oven Workers | - | 1.07 | 2.36 | [6] |

| Coke Oven Workers (Topside) | - | - | 23.8 (Geometric Mean) | [8] |

| Coke Oven Workers (Side-oven) | - | - | 13.49 (µmol/mol creatinine) | [9] |

| Coke Oven Workers | No significant effect of smoking | - | - | [8] |

| Aluminum Smelter Workers | - | - | Industry-specific benchmark: 4.9 µmol/mol creatinine | [9] |

| Firefighters | Lower than NIST mean for smokers | - | - | [10] |

| Offshore Workers (Tank workers) | - | 0.137 (Geometric Mean, µg/L) | 0.281 (Geometric Mean, µg/L) | [11] |

Experimental Protocols

Accurate and reproducible quantification of urinary 1-OHP is essential for reliable exposure assessment. The most common analytical method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Sample Collection and Storage

-

Collection: End-of-shift urine samples, preferably collected at the end of a work week, are recommended for occupational exposure monitoring. For general population studies, first morning void or spot urine samples can be used.

-

Storage: Urine samples should be collected in clean, sterile containers and stored frozen at -20°C or below until analysis to ensure the stability of 1-OHP conjugates.

Enzymatic Hydrolysis of 1-OHP Conjugates

Since 1-OHP is primarily excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to liberate free 1-OHP for analysis.

-

Thaw urine samples at room temperature.

-

To a 1-2 mL aliquot of urine, add an internal standard (e.g., this compound-d9).

-

Add approximately 1 mL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) in a sodium acetate buffer (pH 5.0).

-

Incubate the mixture overnight (approximately 16-18 hours) in a water bath at 37°C.

Solid-Phase Extraction (SPE)

SPE is used to clean up the sample and concentrate the analyte of interest.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute the 1-OHP with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for HPLC analysis.

HPLC with Fluorescence Detection

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase is 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation wavelength (λex) at 242 nm and emission wavelength (λem) at 388 nm.

-

Quantification: A calibration curve is generated using 1-OHP standards of known concentrations. The concentration of 1-OHP in the urine samples is determined by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard. Results are typically normalized to urinary creatinine concentration to account for urine dilution.

Quality Control and Assurance

-

Internal Standards: Use of a deuterated internal standard (e.g., this compound-d9) is crucial to correct for variations in extraction efficiency and instrument response.

-

Blanks: Method blanks (using deionized water or synthetic urine) should be processed with each batch of samples to check for contamination.

-

Quality Control Materials: Certified reference materials or in-house prepared urine pools with known concentrations of 1-OHP should be analyzed with each batch to monitor the accuracy and precision of the method.

-

Inter-laboratory Comparison Programs: Participation in external quality assessment schemes is recommended to ensure the comparability of results with other laboratories.[2]

Signaling Pathways Associated with PAH Exposure

Exposure to PAHs can induce a cascade of cellular events, leading to genotoxicity and potentially carcinogenesis. The Aryl Hydrocarbon Receptor (AhR) signaling pathway plays a central role in mediating the toxic effects of many PAHs.

PAHs can diffuse into the cell and bind to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90).[12] This binding causes a conformational change and the translocation of the PAH-AhR complex into the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1.[12] These enzymes metabolize PAHs into reactive intermediates, such as diol epoxides, which can covalently bind to DNA, forming PAH-DNA adducts. The formation of these adducts can lead to mutations and initiate carcinogenesis.[13] The cellular response to this DNA damage often involves the activation of the tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair, or induce apoptosis (programmed cell death) if the damage is too extensive to be repaired.[5][13][14]

Conclusion

Urinary this compound is a valuable and widely used biomarker for assessing human exposure to PAHs. Its non-invasive nature and the availability of robust analytical methods make it a practical tool for researchers, scientists, and drug development professionals. A thorough understanding of its metabolism, the factors influencing its excretion, and the associated cellular signaling pathways is crucial for the accurate interpretation of biomonitoring data and for evaluating the potential health risks associated with PAH exposure. This guide provides the foundational knowledge and detailed methodologies to support such endeavors.

References

- 1. Urinary this compound as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Urinary this compound in occupationally-exposed and non-exposed individuals in Silesia, Poland [aaem.pl]

- 5. Chronic polycyclic aromatic hydrocarbon exposure causes DNA damage and genomic instability in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Metabolites of Polycyclic Aromatic Hydrocarbons in Firefighters: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary this compound Levels in Workers Exposed to Polycyclic Aromatic Hydrocarbon from Rubber Wood Burning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary this compound levels in workers exposed to coke oven emissions at various locations in a coke oven plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparison on urinary this compound concentrations between coke oven workers and non-occupational exposed individuals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Associations between Polycyclic Aromatic Hydrocarbon–Related Exposures and p53 Mutations in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Sources of Pyrene and its Conversion to the Biomarker 1-Hydroxypyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials. Human exposure to pyrene is widespread through various environmental sources, including contaminated air, water, soil, and food. Upon absorption, pyrene is metabolized by cytochrome P450 enzymes to various hydroxylated metabolites, with 1-hydroxypyrene being the most prominent. Due to its prevalence and ease of detection in urine, this compound has been established as a reliable biomarker for assessing human exposure to PAHs. This technical guide provides a comprehensive overview of the environmental sources of pyrene, its metabolic activation to this compound, and detailed methodologies for its detection and quantification.

Environmental Sources of Pyrene

Pyrene is released into the environment from both natural and anthropogenic sources. Natural sources include volcanic eruptions and forest fires.[1] However, anthropogenic activities are the primary contributors to environmental pyrene concentrations. These include:

-

Combustion of Fossil Fuels: Vehicle exhaust, industrial emissions, and power generation are major sources of pyrene in the atmosphere.[1][2]

-

Industrial Processes: Activities such as coal coking, asphalt production, and aluminum smelting release significant amounts of pyrene.[3]

-

Residential Heating: The burning of wood, coal, and other organic materials for domestic heating contributes to localized pyrene emissions.[1][2]

-

Tobacco Smoke: Cigarette smoke is a significant source of direct human exposure to pyrene.[2][4]

-

Food Preparation: Grilling, smoking, and charring of meats and other foods at high temperatures can generate pyrene.[1][5]

Data Presentation: Quantitative Levels of Pyrene in Environmental Matrices

The following tables summarize the reported concentrations of pyrene in various environmental media. These values can vary significantly based on geographical location, proximity to emission sources, and sampling methodologies.

Table 1: Pyrene Concentrations in Air

| Environment | Concentration Range (ng/m³) | Reference(s) |

| Urban Air (Europe) | 1 - 50 | [3] |

| Urban Air (USA) | ~1 | [3] |

| Rural Air | 0.02 - 1.2 | [3] |

| Industrial Areas | Up to 100 | [3] |

Table 2: Pyrene Concentrations in Water

| Water Source | Concentration Range (ng/L) | Reference(s) |

| Surface Water | Generally ≤ 50 | |

| Contaminated Rivers | Up to 10,000 | |

| Drinking Water | 4 - 24 | [6] |

| Groundwater (uncontaminated) | 0 - 5 | [7] |

Table 3: Pyrene Concentrations in Soil

| Soil Type/Location | Concentration Range (mg/kg) | Reference(s) |

| Urban Soils (UK) | 0.095 (average) | [8] |

| Contaminated Sites | Up to 16 | [9] |

| Agricultural Soil | 0.01 - 0.05 (approx. MDL) | [10] |

Table 4: Pyrene Concentrations in Food

| Food Type | Concentration Range (ng/g) | Reference(s) |

| Grilled/Barbecued Meat (very well done) | Up to 4 | [11] |

| Grilled Chicken with Skin (well done) | Up to 4 | [11] |

| Cereals and Greens (e.g., kale) | Up to 0.5 | [11] |

| Smoked Fish | Varies significantly | [12] |

Metabolism of Pyrene to this compound

Following inhalation, ingestion, or dermal absorption, pyrene is metabolized primarily in the liver by the cytochrome P450 (CYP) superfamily of enzymes. The primary metabolic pathway involves the oxidation of pyrene to form this compound. Several CYP isoforms have been identified as being involved in this process, with CYP1A1, CYP1B1, and CYP1A2 showing the highest activity.[6] P450 2A13 has also been shown to efficiently oxidize pyrene to this compound.[13]

The resulting this compound is then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted in the urine.[14] The measurement of total this compound (free and conjugated forms) in urine is a widely accepted method for biomonitoring of PAH exposure.[15][16]

Signaling Pathway: Metabolism of Pyrene to this compound

Experimental Protocols

Analysis of this compound in Urine by HPLC with Fluorescence Detection

This protocol describes a common method for the quantification of this compound in human urine.

3.1.1. Sample Preparation: Enzymatic Hydrolysis

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples to remove any particulate matter.

-

To a 1 mL aliquot of the urine supernatant, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

-

Incubate the mixture at 37°C for at least 16 hours (overnight) to ensure complete hydrolysis of the glucuronide and sulfate conjugates.[8][17]

3.1.2. Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of a 40% methanol in water solution to remove interferences.

-

Elute the this compound from the cartridge with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

3.1.3. HPLC-Fluorescence Analysis

-

HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is 70:30 (v/v) acetonitrile:water.[18]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 242 nm and an emission wavelength of 388 nm.[19]

-

Quantification: Create a calibration curve using this compound standards of known concentrations. The concentration of this compound in the urine samples is determined by comparing their peak areas to the calibration curve and is typically normalized to urinary creatinine levels to account for dilution.

Analysis of Pyrene in Soil by GC-MS

This protocol outlines a general procedure for the extraction and quantification of pyrene in soil samples.

3.2.1. Sample Preparation: Extraction

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh approximately 10 g of the homogenized soil into an extraction thimble.

-

Add a surrogate standard (e.g., deuterated pyrene) to the soil sample to monitor extraction efficiency.

-

Extract the soil using a Soxhlet extractor with a suitable solvent mixture, such as 1:1 (v/v) dichloromethane:acetone, for 16-24 hours.[20] Alternatively, accelerated solvent extraction (ASE) can be used with a hexane:acetone mixture.[17]

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

3.2.2. Extract Cleanup

-

Prepare a silica gel chromatography column to remove polar interferences.

-

Apply the concentrated extract to the top of the column.

-

Elute the pyrene-containing fraction with a non-polar solvent like hexane.

-

Concentrate the cleaned-up extract to a final volume of 1 mL.

-

Add an internal standard (e.g., anthracene-d10) prior to GC-MS analysis.[20]

3.2.3. GC-MS Analysis

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection.

-

Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 300°C at 6°C/min.

-

Hold at 300°C for 10 minutes.[17]

-

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification Ions for Pyrene: m/z 202 (primary) and 101 (secondary).

-

Quantification: Generate a calibration curve using pyrene standards. The concentration of pyrene in the soil sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.

Human Biomonitoring and Exposure Assessment

The measurement of urinary this compound is a cornerstone of human biomonitoring for PAH exposure.[21] A logical workflow for assessing exposure is outlined below.

Logical Workflow: Human Exposure Assessment for Pyrene

Table 5: Urinary this compound Levels in Different Populations

| Population Group | Concentration Range (µg/g creatinine) | Reference(s) |

| Non-Smokers (General Population) | 0.13 (average) | [4] |

| Light Smokers (1-10 cigarettes/day) | 0.32 (average) | [4] |

| Heavy Smokers (>10 cigarettes/day) | 0.96 (average) | [4] |

| Occupationally Exposed (Coke Plant Workers, after work week) | 2.36 (average) | [1] |